molecular formula C20H13FN2O3 B2699543 4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851411-20-6

4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide

Cat. No.: B2699543
CAS No.: 851411-20-6
M. Wt: 348.333
InChI Key: HNXUMZFIAOOPJI-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzamide group attached to a chromeno[4,3-b]pyridine core, which is further substituted with a fluorine atom and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromeno[4,3-b]pyridine core, which can be achieved through a series of cyclization reactions involving appropriate precursors such as coumarins and pyridines .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the desired transformations efficiently. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom and chromeno[4,3-b]pyridine core contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O3/c1-11-10-16(23-19(24)12-6-8-13(21)9-7-12)22-18-14-4-2-3-5-15(14)26-20(25)17(11)18/h2-10H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXUMZFIAOOPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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